molecular formula C11H24ClN3O3 B2738895 4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396793-84-2

4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B2738895
CAS No.: 1396793-84-2
M. Wt: 281.78
InChI Key: JDSDWWLBSBFQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride is a piperazine-derived compound characterized by a carboxamide linkage at the 1-position of the piperazine ring. The 2-hydroxypropyl substituent at the 4-position introduces hydrophilicity, while the 2-methoxyethyl group on the carboxamide nitrogen contributes to its electronic and steric profile.

Properties

IUPAC Name

4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.ClH/c1-10(15)9-13-4-6-14(7-5-13)11(16)12-3-8-17-2;/h10,15H,3-9H2,1-2H3,(H,12,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSDWWLBSBFQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)NCCOC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes.

    Substitution Reactions: The hydroxypropyl and methoxyethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Carboxamide Formation: The carboxamide group is introduced by reacting the substituted piperazine with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride is utilized in several fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxypropyl and methoxyethyl groups enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents at Piperazine 4-Position Carboxamide N-Substituent Key Structural Notes Reference
Target Compound 2-Hydroxypropyl 2-Methoxyethyl Hydrophilic hydroxypropyl; ether linkage
N-(2-Methoxyethyl)piperazine-1-carboxamide HCl None 2-Methoxyethyl Simpler structure; lacks 4-substituent
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl) 2-Methoxyphenyl Phenoxyethoxyethyl Bulky aryl and ether groups; chlorinated aromatic ring
SLF80821178 (N-(4-decylphenyl)piperazine-1-carboxamide HCl) None 4-Decylphenyl Long alkyl chain; lipophilic
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) 3-Chloropyridin-2-yl 4-tert-Butylphenyl Heteroaromatic and bulky aryl groups
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl 4-Chlorophenyl Small alkyl substituent; chlorophenyl
CT 53518 HCl (4-[6-Methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-[4-(1-methylethoxy)phenyl]-piperazine-1-carboxamide HCl) Quinazolinyl with alkoxy chain 4-Isopropoxyphenyl Complex heterocyclic system; kinase-targeting motifs

Key Observations :

  • The 2-methoxyethyl carboxamide substituent is shared with the simpler analog in , suggesting shared synthetic pathways or modular design .
  • Compounds like BCTC and CT 53518 HCl incorporate heteroaromatic systems (e.g., chloropyridine, quinazoline), which are often linked to specific receptor affinities (e.g., TRPM8 antagonism for BCTC , kinase inhibition for CT 53518 ).

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Pharmacological Target Biological Activity Reference
Target Compound ~350 (estimated) ~1.5 Not explicitly stated Hypothesized: Ion channel modulation
HBK15 ~450 ~3.8 Serotonin/dopamine receptors Psychotropic activity (inferred)
BCTC 414.3 4.2 TRPM8 receptor Antagonist (cold sensation)
SLF80821178 ~450 6.0 Sphingosine-1-phosphate (S1P) transporter Inhibitor (immunomodulation)
CT 53518 HCl 634.1 4.5 FLT3 kinase Anticancer (kinase inhibition)

Key Observations :

  • The target compound’s lower predicted LogP (~1.5) compared to SLF80821178 (LogP ~6.0) suggests better aqueous solubility, critical for bioavailability .
  • BCTC ’s high affinity for TRPM8 highlights the role of chloropyridinyl and tert-butylphenyl groups in receptor selectivity .
  • CT 53518 HCl ’s quinazoline moiety aligns with its kinase-targeting activity, a feature absent in the target compound .

Biological Activity

4-(2-hydroxypropyl)-N-(2-methoxyethyl)piperazine-1-carboxamide hydrochloride, a compound derived from the piperazine class, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H22N2O3C_{11}H_{22}N_2O_3 with a molecular weight of 230.30 g/mol. Its structure features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:

  • Antiproliferative Effects : Studies have shown that piperazine compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives like LQFM018 have demonstrated cytotoxic effects in K562 leukemic cells through mechanisms involving necroptosis and mitochondrial dysfunction .
  • Receptor Binding : Piperazine derivatives often interact with aminergic receptors, which are crucial in neurotransmission and have implications in treating psychiatric disorders .
  • Acetylcholinesterase Inhibition : Some piperazine compounds have been identified as inhibitors of human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
  • Induction of Cell Death : Evidence suggests that this compound can trigger necroptosis in cancer cells, leading to cell death independent of traditional apoptotic pathways .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed following treatment with piperazine derivatives, contributing to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeIC50 values ranging from 50 µM to 427 µM
Receptor BindingAffinity for dopamine D4 receptor (K i = 0.26 µM)
Acetylcholinesterase InhibitionEffective in inhibiting enzyme activity

Case Study: LQFM018

In a study focusing on LQFM018, a piperazine derivative closely related to the target compound, researchers observed significant cytotoxicity against K562 cells. The compound induced cell cycle arrest and increased lactate dehydrogenase (LDH) release, indicating necrotic cell death mechanisms. This study highlights the potential of piperazine derivatives in cancer therapy through non-apoptotic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.